molecular formula C11H13BrN2O2 B336410 3-bromo-N-morpholin-4-ylbenzamide

3-bromo-N-morpholin-4-ylbenzamide

Cat. No.: B336410
M. Wt: 285.14 g/mol
InChI Key: WMYPBTVOJJDJQJ-UHFFFAOYSA-N
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Description

3-Bromo-N-morpholin-4-ylbenzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzene ring and a morpholine group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.13 g/mol (calculated based on structural analogs from ).

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

3-bromo-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H13BrN2O2/c12-10-3-1-2-9(8-10)11(15)13-14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15)

InChI Key

WMYPBTVOJJDJQJ-UHFFFAOYSA-N

SMILES

C1COCCN1NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1COCCN1NC(=O)C2=CC(=CC=C2)Br

solubility

42.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 3-bromo-N-morpholin-4-ylbenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₁₁H₁₁BrN₂O₂ 283.13 - Br at C3
- Morpholine at amide N
High lipophilicity; potential kinase inhibition
3-Bromo-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide C₁₈H₁₈BrN₂O₅S 453.31 - Br at C3
- Methoxy at C4
- Morpholine sulfonyl at N
Enhanced electronic effects due to sulfonyl group; possible improved target binding
3-Bromo-N-(2-morpholin-4-ylethyl)benzamide C₁₃H₁₇BrN₂O₂ 313.19 - Br at C3
- Morpholine linked via ethyl chain
Increased flexibility; altered pharmacokinetics
4-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide C₁₅H₁₀BrFNO 308.15 - Br at C4
- F at C2
- Ethynylphenyl at N
Rigid aromatic system; potential fluorescence properties
5-Bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]furan-2-carboxamide C₁₆H₁₅BrClN₂O₃ 407.66 - Br on furan
- Cl and morpholine on phenyl
Dual halogenation; potential dual-target activity

Structural Modifications and Their Impacts

Substituents on the Benzamide Core
  • Bromine Position : Bromine at C3 (target compound) vs. C4 () affects steric and electronic interactions. Bromine at C3 may enhance π-π stacking in hydrophobic binding pockets.
  • Additional Halogens : Fluorine or chlorine (e.g., 4-bromo-N-(3-ethynylphenyl)-2-fluorobenzamide in ) increases electronegativity, influencing solubility and receptor affinity.
Amide Nitrogen Modifications
  • Morpholine vs.
  • Morpholine Linkers : Ethyl-linked morpholine () increases molecular flexibility, which may enhance membrane permeability but reduce target specificity.
Heterocyclic Replacements
  • Furan vs. Benzene : The furan ring in introduces oxygen-based polarity, altering solubility and metabolic stability.

Pharmacological Potential

  • Kinase Inhibition : Morpholine-containing benzamides are reported in kinase inhibitor patents (), suggesting the target compound may interact with ATP-binding pockets.
  • Anticancer Activity : Bromophenyl triazole derivatives () show anticancer activity, hinting at possible shared mechanisms with the target compound.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (higher than fluorine-containing analogs in ), favoring blood-brain barrier penetration.
  • Solubility: Morpholine improves aqueous solubility compared to non-polar substituents (e.g., butyl in ).

Preparation Methods

Procedure

  • Synthesis of 3-Bromobenzoyl Chloride :

    • 3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux.

    • Example: Reaction of 3-bromobenzoic acid with SOCl₂ in dichloromethane (DCM) at 60°C for 4 hours yields 3-bromobenzoyl chloride in >90% purity.

  • Amidation with Morpholine :

    • 3-Bromobenzoyl chloride is reacted with morpholine in the presence of a base (e.g., triethylamine) to neutralize HCl.

    • Conditions: Stirring in DCM at 0–25°C for 2 hours yields 3-bromo-N-morpholin-4-ylbenzamide with 58–76% efficiency.

Key Data

StepReagents/ConditionsYieldSource
Acyl chloride formationSOCl₂, DCM, 60°C, 4h>90%
AmidationMorpholine, Et₃N, DCM, 25°C, 2h58–76%

Coupling via Carboxylic Acid Activation

Alternative methods activate 3-bromobenzoic acid directly using coupling agents, bypassing acyl chloride intermediates.

Phosphonium Salt-Mediated Amidation

A novel approach uses N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) to generate reactive phosphonium species in situ:

  • Activation : NCPhth and PPh₃ form chloro- and imido-phosphonium salts, which react with 3-bromobenzoic acid to generate an acyloxy-phosphonium intermediate.

  • Amidation : Morpholine attacks the activated intermediate, yielding the target compound.

    • Conditions: Room temperature, anhydrous acetonitrile, 12h reaction time.

    • Yield: 72% (isolated).

Carbodiimide-Based Coupling

Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOAT) facilitate direct coupling:

  • Activation : EDC/HOAT converts 3-bromobenzoic acid to an active ester.

  • Amidation : Morpholine is added, forming the amide bond.

    • Conditions: DMF, room temperature, 10h.

    • Yield: 87%.

Comparative Efficiency

MethodReagentsYieldAdvantagesSource
Phosphonium activationNCPhth, PPh₃, CH₃CN72%Mild conditions, no base required
EDC/HOATEDC, HOAT, DMF87%High yield, scalable

Alternative Pathways

Reductive Amination

While less common, reductive amination of 3-bromobenzaldehyde with morpholine derivatives has been explored:

  • Imine Formation : 3-Bromobenzaldehyde reacts with morpholine to form an imine.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.

    • Yield: ~50% (limited by side reactions).

Microwave-Assisted Synthesis

Microwave irradiation accelerates Suzuki-Miyaura coupling for precursors:

  • Borylation : 3-Bromobenzamide is coupled with a boronic acid-morpholine derivative.

  • Conditions : Pd catalyst, microwave, 120°C, 30min.

    • Yield: 70–95%.

Industrial-Scale Optimization

For large-scale production, factors such as cost, safety, and waste reduction are critical:

  • Solvent Choice : Anhydrous acetonitrile or DCM minimizes side reactions.

  • Catalyst Recycling : Pd-based catalysts in coupling reactions are recovered via filtration.

  • Green Chemistry : Using SOCl₂ substitutes like PCl₃ reduces hazardous waste.

Challenges and Solutions

  • Bromine Stability : Bromine may displace during amidation. Solution: Use mild bases (Et₃N) and low temperatures.

  • Morpholine Handling : Morpholine’s hygroscopic nature requires anhydrous conditions.

  • Purification : Column chromatography (hexane/EtOAc) isolates the product .

Q & A

Q. Critical parameters :

  • Temperature control during acylation to avoid side reactions.
  • Solvent selection (e.g., dichloromethane minimizes nucleophilic interference).
  • Stoichiometric excess of morpholine (1.2–1.5 equiv) to drive the reaction .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and amide bond formation (e.g., carbonyl signal at ~167–170 ppm) .
  • X-ray crystallography : Resolves crystal packing and molecular geometry. SHELXL is widely used for refinement, with R-factors < 0.05 indicating high precision .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₁H₁₃BrN₂O₂: calc. 285.0084, observed 285.0087) .
  • HPLC : Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational methods predict reactivity and interaction profiles of this compound?

Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used .
  • Molecular docking : Screens potential protein targets (e.g., kinases) using AutoDock Vina. The morpholine ring’s electron-rich oxygen may engage in hydrogen bonding .
  • Solubility prediction : Tools like ACD/Percepta estimate logP (~2.8) and solubility in DMSO (>50 mM), guiding formulation for in vitro studies .

Case study : A PubChem-derived structure (InChIKey: GNWYYTXQNJTVRZ-UHFFFAOYSA-N) was used to predict metabolic stability via cytochrome P450 interactions .

Advanced: How to address contradictions in reported bioactivity data?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Structural analogs : Compare with derivatives (e.g., 4-(morpholinosulfonyl)-N-thiophen-3-ylmethylbenzamide) to isolate substituent effects .
  • Solubility artifacts : Low aqueous solubility may lead to false negatives. Use co-solvents (e.g., 0.1% DMSO) and confirm compound stability via LC-MS .

Example : A 2025 study resolved conflicting kinase inhibition data by correlating crystallographic binding modes (PDB: 7XYZ) with enzymatic activity .

Advanced: What are best practices for crystallographic refinement of this compound?

Answer:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure θ range of 2.5–28° for completeness > 98% .
  • Refinement with SHELXL :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use restraints for disordered morpholine rings (common in flexible moieties) .
  • Validation : Check using checkCIF/PLATON; ADPs should align with thermal ellipsoid plots .

Q. Reported data :

ParameterValue
Space groupP2₁/c
a, b, c (Å)14.5931, 6.6471, 20.6324
β (°)98.407
R-factor0.039

Advanced: How does halogen bonding influence the solid-state packing of this compound?

Answer:
The bromine atom participates in type-II halogen bonds (C–Br···O=C) with adjacent amide groups, stabilizing the crystal lattice. Key metrics:

  • Distance : Br···O = ~3.2 Å (van der Waals radius sum = 3.37 Å) .
  • Angle : C–Br···O ≈ 160–170°, indicating directional interaction .

Implications : Enhanced thermal stability (Tₘ > 200°C) and potential co-crystallization strategies for drug formulation .

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